2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound that belongs to the class of triazole derivatives. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired triazole-thione compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating protein-protein interactions. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with trifluoromethyl groups, such as:
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
- 3-(trifluoromethyl)pyrazole
- 4-(trifluoromethyl)phenyl-5-thiazolyl derivatives .
Uniqueness
The uniqueness of 2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of the triazole ring and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 339106-47-7) belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This compound is of particular interest due to the presence of the trifluoromethyl group, which enhances its chemical properties and potential therapeutic applications.
- Molecular Formula: C10H8F3N3S
- Molecular Weight: 243.19 g/mol
- Structure: The compound features a triazole ring substituted with a methyl and a trifluoromethyl group, contributing to its unique biological activity.
Synthesis
The synthesis typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate, which is then cyclized under basic conditions to yield the target triazole-thione compound .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 62.5 µg/mL |
Staphylococcus aureus | 125 µg/mL |
Candida albicans | 250 µg/mL |
In vitro studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Antioxidant Activity
Research has demonstrated that triazole derivatives possess antioxidant properties. The DPPH assay results for related compounds indicate that they can effectively scavenge free radicals:
Compound | DPPH IC50 (µM) |
---|---|
2-Methyl Triazole Derivative | 0.397 |
Ascorbic Acid | 0.870 |
The antioxidant activity is attributed to the ability of these compounds to donate electrons and neutralize free radicals, which could have implications in preventing oxidative stress-related diseases .
Anti-inflammatory and Anticancer Activities
Preliminary studies suggest that triazole derivatives may exhibit anti-inflammatory and anticancer activities through inhibition of specific pathways involved in inflammation and tumor growth. For instance, some derivatives have shown effectiveness in reducing inflammatory markers in cell lines and inhibiting cancer cell proliferation in vitro .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins.
- Protein Interaction Modulation: The compound may alter protein-protein interactions critical for cellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A study evaluating various triazole derivatives found that those with trifluoromethyl substitutions displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The docking studies indicated high binding affinities to bacterial enzyme targets .
- Antioxidant Potential : Another study focused on the synthesis of triazole-thione derivatives reported significant antioxidant activity comparable to established antioxidants like ascorbic acid, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress management .
Properties
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-15-9(17)16(6-14-15)8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHLILIWIAXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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